4-(3-Fluoro-5-nitrobenzoyl)morpholine
Description
4-(3-Fluoro-5-nitrobenzoyl)morpholine is a morpholine derivative featuring a benzoyl core substituted with a fluorine atom at position 3 and a nitro group at position 3. The morpholine ring, a six-membered heterocycle containing one oxygen atom, is attached via a carbonyl linkage. Its structural features—electron-withdrawing nitro and fluorine groups—may influence solubility, reactivity, and binding affinity compared to related compounds.
Properties
IUPAC Name |
(3-fluoro-5-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEHJHIJRXBOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-nitrobenzoyl)morpholine typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with morpholine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-nitrobenzoyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base
Major Products Formed
Reduction: 4-(3-Fluoro-5-aminobenzoyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives
Scientific Research Applications
4-(3-Fluoro-5-nitrobenzoyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro group allows for potential redox cycling, which can generate reactive oxygen species and induce cellular damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzoyl-Morpholine Scaffolds
- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine): Core Structure: Replaces the benzoyl group with a phenylthiazole ring. Lacks nitro and fluorine substituents. Activity: Demonstrated moderate binding to androgen receptor (AR) splice variants in studies, suggesting a role in modulating transcriptional activity .
- 4-(4-Nitrophenyl)thiomorpholine: Core Structure: Thiomorpholine (sulfur instead of oxygen in the morpholine ring) linked to a nitrobenzene group. The nitro group is para-substituted rather than meta as in the target compound. Synthesis: Prepared via nucleophilic aromatic substitution using 4-chloronitrobenzene and thiomorpholine in 1-butanol, a method analogous to the target compound’s synthesis .
Heterocyclic Morpholine Derivatives
- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): Core Structure: Dibromoimidazole-thiazole hybrid attached to morpholine. Structural misassignment (original 4,5-dibromo vs. corrected 2,4-dibromo) significantly altered NMR spectra and activity . Activity: Exhibited stronger AR-DNA binding inhibition than VPC-14228, highlighting the impact of halogen positioning .
4-(6-Nitro-3-pyridyl)morpholine :
- Core Structure : Morpholine linked to a nitro-substituted pyridine ring.
- Key Differences : Pyridine’s nitrogen enhances basicity and hydrogen-bonding capacity. The nitro group at position 6 on pyridine creates a distinct electronic profile compared to the benzoyl-linked nitro group in the target compound.
- Synthesis : Produced via methods similar to nitrobenzene derivatives but requires transition-metal catalysts for pyridine functionalization .
Functionalized Morpholine Derivatives
- 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine: Core Structure: Triazole-thioether scaffold with a nitrobenzyl group. Higher MW (349.4 g/mol) and complexity compared to the target compound .
4-(3-Fluoro-5-(dioxaborolan-2-yl)phenyl)morpholine :
Key Findings and Implications
- Halogen Effects : Bromine in VPC-14449 improves steric hindrance and binding affinity but reduces solubility, whereas fluorine in the target compound balances electronegativity and metabolic stability .
- Synthetic Flexibility : The boronate ester derivative and nitro-pyridine analogue highlight the adaptability of morpholine scaffolds for diverse applications, from medicinal chemistry to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
